1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole

Description

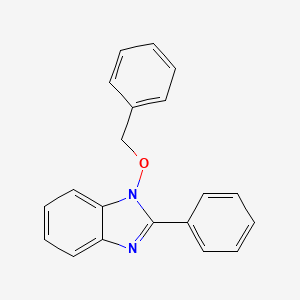

1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole is a benzimidazole derivative featuring a benzyloxy group (-OCH₂Ph) at position 1 and a phenyl group (-Ph) at position 2. This compound belongs to a broader class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antiviral, anti-inflammatory, and enzyme-inhibitory properties. Its synthesis typically involves nucleophilic substitution or coupling reactions under catalytic conditions .

Properties

IUPAC Name |

2-phenyl-1-phenylmethoxybenzimidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O/c1-3-9-16(10-4-1)15-23-22-19-14-8-7-13-18(19)21-20(22)17-11-5-2-6-12-17/h1-14H,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUUWICDPKVXZAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CON2C3=CC=CC=C3N=C2C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole typically involves the following steps:

Formation of the Benzodiazole Core: The core structure can be synthesized through the condensation of o-phenylenediamine with benzoic acid or its derivatives under acidic conditions.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the hydroxyl group of the benzodiazole.

Phenyl Substitution: The phenyl group can be introduced through a palladium-catalyzed Suzuki-Miyaura coupling reaction, where a phenylboronic acid reacts with a halogenated benzodiazole.

Industrial Production Methods: Industrial production of 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole may involve optimized versions of the above synthetic routes, focusing on high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole undergoes various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy group yields benzaldehyde derivatives, while reduction of nitro groups results in amine derivatives .

Scientific Research Applications

1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.

Industry: It is used in the production of advanced materials, such as polymers and dyes.

Mechanism of Action

The mechanism by which 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole exerts its effects involves interactions with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or interact with DNA to exert its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Substituent Variations in Benzimidazole Derivatives

The benzimidazole scaffold allows for extensive structural modifications. Key analogs and their substituent differences are highlighted below:

Key Observations :

- Steric Influence : Bulky substituents like trifluoromethyl (-CF₃) at position 2 (as in ) may hinder binding to enzyme active sites compared to the phenyl group in the target compound.

- Pharmacophore Relevance : The 4-methoxyphenyl substituent in demonstrates how electron-donating groups at position 2 can modulate receptor interactions, a feature absent in the target compound.

Activity Trends :

- Antiviral Potential: The benzyloxy group in the target compound shares structural motifs with 1-(benzyloxy)adenosine, a known antiviral agent .

- Enzyme Inhibition : Analog 9c () showed strong α-glucosidase inhibition (IC₅₀ = 0.98 µM), attributed to its triazole-thiazole-acetamide side chain, which the target compound lacks .

Physicochemical Properties

- Solubility: The benzyloxy group likely increases hydrophilicity compared to non-polar benzyl or trifluoromethyl substituents .

- Stability : Chloromethyl derivatives (e.g., ) may exhibit lower stability due to hydrolytic susceptibility, whereas the target compound’s ether linkage is more robust.

Biological Activity

1-(Benzyloxy)-2-phenyl-1H-1,3-benzodiazole is a synthetic organic compound belonging to the benzodiazole family. It features a unique structure that combines a benzodiazole ring with benzyloxy and phenyl substituents. This compound has garnered attention for its potential therapeutic effects, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C16H15N2O

- Molecular Weight : 239.28 g/mol

The presence of the benzyloxy group enhances solubility and reactivity, making it suitable for various biological applications. Benzodiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, primarily due to their ability to interact with biological macromolecules such as DNA and proteins.

Research indicates that 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole exhibits significant anticancer properties by acting as a topoisomerase inhibitor . This mechanism interferes with DNA replication and transcription processes in cancer cells, leading to cell death. Additionally, the compound may inhibit specific enzymes linked to cancer cell proliferation, enhancing its anticancer effects.

Anticancer Activity

Several studies have highlighted the anticancer potential of 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole:

- Topoisomerase Inhibition : It has been shown to inhibit topoisomerases I and II, which are crucial for DNA unwinding during replication.

- Cell Line Studies : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines, including breast (MCF-7) and colon (HCT116) cancer cells, with IC50 values indicating potent activity.

Antimicrobial Activity

The compound also displays antimicrobial properties against various pathogens. Its mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Structure-Activity Relationship (SAR)

The structural features of 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole contribute significantly to its biological activity. The combination of the benzyloxy group with the phenyl substituent enhances its interaction with target enzymes and receptors.

Comparison with Related Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzimidazole | Benzimidazole | Basic structure without substituents; broad activities |

| 6-(Benzyloxy)-1-methyl-1,3-benzodiazole | 6-(Benzyloxy)-1-methyl | Contains a methyl group; distinct reactivity |

| 2-(Benzyloxy)-5-nitrobenzimidazole | 2-(Benzyloxy)-5-nitro | Nitro group enhances reactivity; different uses |

Case Studies

Recent studies have focused on optimizing the synthesis and biological evaluation of 1-(benzyloxy)-2-phenyl-1H-1,3-benzodiazole derivatives:

- Synthesis Optimization : Multi-step synthesis techniques have been developed to enhance yield and purity.

- In Vivo Studies : Animal models have been used to assess the therapeutic efficacy and safety profile of this compound.

Q & A

Q. What experimental designs minimize artifacts in hydrogen bonding analysis during crystallography?

- Methodological Answer :

- Cryocooling : Use liquid nitrogen to reduce thermal motion artifacts ().

- High-Resolution Data : Collect at resolutions <1.0 Å to resolve weak interactions ().

- Graph Set Analysis : Apply Etter’s rules to classify hydrogen-bonding patterns systematically ().

Advanced Methodological Innovations

Q. Can green chemistry principles be integrated into the synthesis of benzodiazole derivatives?

- Methodological Answer :

- Solvent Replacement : Use cyclopentyl methyl ether (CPME) or 2-MeTHF as safer alternatives to DCM ().

- Microwave-Assisted Synthesis : Reduce reaction times from hours to minutes (e.g., 30 min for triazole conjugation) ().

- Catalyst Recycling : Immobilize catalysts on silica or magnetic nanoparticles for reuse ().

Q. What mechanistic studies confirm the role of 1-(benzyloxy)-2-phenyl-1H,3-benzodiazole in tubulin polymerization inhibition?

- Methodological Answer :

- Fluorescence Quenching : Monitor changes in tubulin’s tryptophan emission upon compound binding ().

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns to assess binding stability ().

- Site-Directed Mutagenesis : Mutate key residues (e.g., LYS254A) to validate docking predictions ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.